Secoxyloganin

Vue d'ensemble

Description

La sécoxyloganine est un glycoside secoiridoïde qui a été isolé à partir de plusieurs espèces végétales, dont la Lonicera japonica, l'Olea europaea et le Catharanthus roseus . Elle est connue pour ses propriétés antioxydantes et anti-allergiques . Le composé a une formule moléculaire de C17H24O11 et un poids moléculaire de 404,37 g/mol .

Applications De Recherche Scientifique

Secoxyloganin has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.

Biology: Studies have shown its role in plant metabolism and its potential as an antioxidant.

Industry: It is used in the development of natural health products and supplements.

Mécanisme D'action

Target of Action

Secoxyloganin is a secoiridoid glycoside that exhibits antioxidant and anti-allergic properties . It has been found to possess antibacterial activity and cytotoxic activity against the UACC-62 cell line . It also has a protective effect on cells infected with PRRSV .

Mode of Action

For instance, it has been found to inhibit blood flow decrease , which could be one of the mechanisms behind its anti-allergic activity .

Biochemical Pathways

This compound is synthesized from geranyl pyrophosphate in the mevalonate pathway . It is formed from loganin through the action of the enzyme secologanin synthase . This enzyme is a P450 enzyme that catalyzes an unusual ring-opening reaction of loganin in the biosynthesis of the monoterpenoid indole alkaloid (MIA) precursor secologanin .

Pharmacokinetics

A method has been developed for the simultaneous determination of this compound and other compounds in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry . This could potentially be used to study the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the manifestation of its various biological activities, including antioxidant, anti-allergic, antibacterial, and cytotoxic activities . These activities suggest that this compound could have potential therapeutic applications in various health conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant species from which this compound is isolated can affect its properties . Furthermore, the expression of the enzyme secologanin synthase, which is involved in the biosynthesis of this compound, can vary depending on the organ in which it is expressed . These factors can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Secoxyloganin interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of the monoterpenoid indole alkaloids (MIAs) precursor secologanin . The conversion of loganin to secologanin is catalyzed by secologanin synthases (SLS), a P450 enzyme . Furthermore, both SLS isoforms further oxidize secologanin into this compound .

Cellular Effects

This compound has been found to exhibit diverse biological activities. It is active against E. coli and S. aureus . It also exhibits cytotoxicity to human dermal fibroblasts . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the unusual ring-opening reaction of loganin in the biosynthesis of the MIA precursor secologanin . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. In planta transient overexpression analysis of secologanin synthase resulted in an increase in transcript levels and a subsequent increase in secologanin and camptothecin (CPT) accumulation . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the seco-iridoid pathway, which is a complex and highly regulated pathway under the influence of different enzymatic reactions . This pathway is responsible for the production of potent terpenoid indole alkaloids.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La sécoxyloganine peut être synthétisée à partir de sources naturelles telles que le chèvrefeuille (Lonicera japonica) par des procédés d'extraction et de purification . La méthode de préparation comprend les étapes suivantes :

Extraction : La matière végétale est d'abord séchée et broyée en une poudre fine. L'éthanol est ensuite utilisé pour extraire les composés actifs.

Purification : L'extrait est soumis à diverses techniques chromatographiques pour isoler la sécoxyloganine.

Méthodes de production industrielle

La production industrielle de sécoxyloganine implique généralement l'extraction à grande échelle à partir de sources végétales. Le processus comprend :

Culture : Culture des espèces végétales connues pour contenir de la sécoxyloganine.

Récolte : Collecte de la matière végétale au moment optimal pour un rendement maximal.

Extraction et purification : Utilisation de solvants et de techniques chromatographiques pour extraire et purifier la sécoxyloganine à l'échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions

La sécoxyloganine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents produits.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Elle peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de sécoxyloganine avec différents groupes fonctionnels .

Applications de la recherche scientifique

La sécoxyloganine a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres composés bioactifs.

Biologie : Des études ont montré son rôle dans le métabolisme des plantes et son potentiel en tant qu'antioxydant.

Industrie : Elle est utilisée dans le développement de produits et de compléments de santé naturels.

Mécanisme d'action

La sécoxyloganine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : Elle piège les radicaux libres et inhibe le stress oxydatif.

Activité anti-allergique : Elle module les réponses immunitaires pour réduire les réactions allergiques.

Cibles moléculaires : La sécoxyloganine interagit avec les enzymes et les récepteurs impliqués dans le stress oxydatif et les réponses immunitaires.

Comparaison Avec Des Composés Similaires

La sécoxyloganine est unique parmi les glycosides secoiridoïdes en raison de sa structure spécifique et de ses activités biologiques. Des composés similaires comprennent :

Loganine : Un autre glycoside secoiridoïde avec des propriétés antioxydantes similaires.

Sécologanine : Un précurseur dans la biosynthèse de divers alcaloïdes indoliques monoterpéniques.

Estre d'oléosidé-11-méthyle : Trouvé dans les mêmes espèces végétales et partage certaines activités biologiques.

La sécoxyloganine se distingue par ses puissantes propriétés anti-allergiques et son rôle dans le métabolisme des plantes .

Activité Biologique

Secoxyloganin is a secoiridoid glycoside primarily isolated from Lonicera japonica and other plant species. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, presenting data tables, case studies, and detailed analyses of its pharmacological effects.

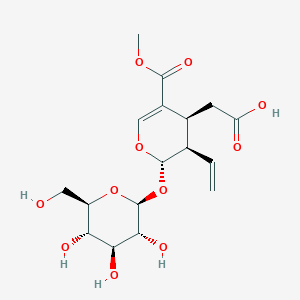

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is , and it features a complex arrangement of rings and functional groups typical of secoiridoids.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.31 g/mol |

| Solubility | Soluble in water and ethanol |

1. Antioxidant Activity

Recent studies have demonstrated the potent antioxidant properties of this compound. For instance, a study evaluating the methanolic extract of G. viburnoides, which contains this compound, reported significant free radical scavenging activities with an IC50 value of . This suggests that this compound can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various experimental models. In a study involving carrageenan-induced paw edema in mice, administration of this compound significantly reduced inflammation markers at doses of . The compound was also effective in the Complete Freund's Adjuvant (CFA) model, demonstrating its potential as an analgesic and anti-inflammatory agent.

Table 2: Anti-inflammatory Effects of this compound

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced edema | 3 | Reduced paw edema |

| CFA-induced inflammation | 3 | Decreased mechanical allodynia |

| 100 | Lowered cold sensitivity |

3. Anticancer Activity

The anticancer properties of this compound have been highlighted in recent research. A study focusing on human breast cancer MDA-MB-231 cells revealed that this compound inhibited cell growth effectively, suggesting its potential as a therapeutic agent in cancer treatment . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 10 | Significant growth inhibition |

| 20 | Induction of apoptosis |

Toxicological Profile

Despite its biological activities, the safety profile of this compound has been rigorously evaluated. In acute and subacute toxicity studies conducted on female Swiss mice, no significant toxic effects were observed at doses up to . This indicates a favorable safety margin for potential therapeutic applications.

Table 4: Toxicological Findings

| Treatment Duration | Dose (mg/kg) | Observations |

|---|---|---|

| Acute (14 days) | 2000 | No toxicity detected |

| Subacute (28 days) | 30, 100, 300 | No adverse effects noted |

Propriétés

IUPAC Name |

2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLSOVRLZHTATK-PEYNGXJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974342 | |

| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58822-47-2 | |

| Record name | Secoxyloganin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58822-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoxyloganin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECOXYLOGANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J8K23L9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.